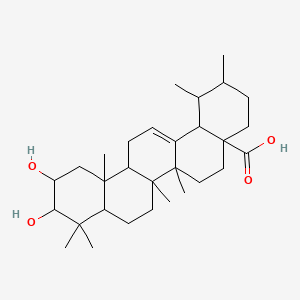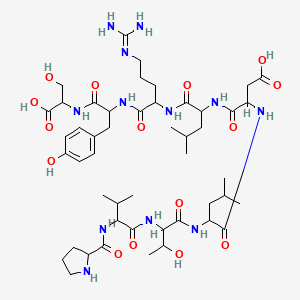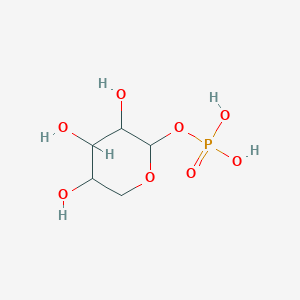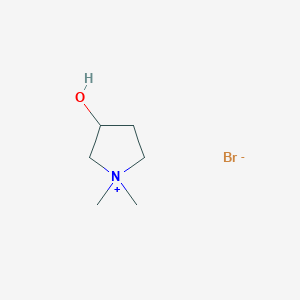
Cobalt;cobalt(2+);oxygen(2-);trihydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cobalt(II,III) oxide, also known as tricobalt tetroxide or cobaltosic oxide, is an inorganic compound with the formula Co₃O₄. It is one of the two well-characterized oxides of cobalt, the other being cobalt(II) oxide. Cobalt(II,III) oxide is a black antiferromagnetic solid that adopts a normal spinel structure, with cobalt(II) ions in tetrahedral interstices and cobalt(III) ions in octahedral interstices of the cubic close-packed lattice of oxide anions .
Méthodes De Préparation
Cobalt(II,III) oxide can be synthesized through several methods:
Thermal Decomposition: Cobalt(II) oxide (CoO) can be converted to cobalt(II,III) oxide by heating at around 600–700°C in air.
Oxalate Decomposition: This method involves the decomposition of cobalt oxalate to produce cobalt(II,III) oxide.
Surfactant-Assisted Precipitation: This technique uses surfactants to control the size and shape of the cobalt oxide nanoparticles.
Sol-Gel Technique: This method involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Polymer Combustion: This method involves the combustion of a polymer to produce cobalt(II,III) oxide.
Analyse Des Réactions Chimiques
Cobalt(II,III) oxide undergoes various chemical reactions:
Oxidation and Reduction: Cobalt(II,III) oxide can be reduced to cobalt(II) oxide at temperatures above 950°C.
Reaction with Acids: Cobalt(II,III) oxide is soluble in acids, forming cobalt salts.
Reaction with Alkalis: It is soluble in alkalis with degradation.
Applications De Recherche Scientifique
Cobalt(II,III) oxide has a wide range of applications in scientific research:
Energy Storage: It is used as an electrode material in lithium-ion batteries and supercapacitors due to its high electrochemical activity.
Magnetic Properties: Its antiferromagnetic properties make it useful in magnetic applications.
Biomedical Applications: Cobalt(II,III) oxide nanoparticles are used in biomedical applications, including drug delivery and imaging.
Environmental Applications: It is used in water treatment and gas sensing due to its catalytic properties.
Mécanisme D'action
The mechanism of action of cobalt(II,III) oxide in catalysis involves the coordination of cobalt ions with reactive oxo species. During the oxygen evolution reaction, water molecules nucleophilically add to the oxo species, forming an O–O bond. The reactivity of the active sites depends on the coordination of the oxo species by cobalt cations .
Comparaison Avec Des Composés Similaires
Cobalt(II,III) oxide can be compared with other cobalt oxides:
Cobalt(II) oxide (CoO): This compound is stable at high temperatures and can be converted to cobalt(II,III) oxide upon heating in air.
Cobalt(III) oxide (Co₂O₃): This compound is less stable and can be reduced to cobalt(II,III) oxide.
Cobalt(II) hydroxide (Co(OH)₂): This compound can be oxidized to cobalt(III) oxide under alkaline conditions.
Cobalt(II,III) oxide is unique due to its mixed valence state and spinel structure, which contribute to its diverse applications and reactivity.
Propriétés
Formule moléculaire |
Co3H3O4- |
|---|---|
Poids moléculaire |
243.821 g/mol |
Nom IUPAC |
cobalt;cobalt(2+);oxygen(2-);trihydroxide |
InChI |
InChI=1S/3Co.3H2O.O/h;;;3*1H2;/q;2*+2;;;;-2/p-3 |
Clé InChI |
JDKZTQSXWGSUIS-UHFFFAOYSA-K |
SMILES canonique |
[OH-].[OH-].[OH-].[O-2].[Co].[Co+2].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(9,10,13-Triacetyloxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-11-enyl) acetate](/img/structure/B12322519.png)
![N-[5-hydroxy-4-phenylmethoxy-6-(phenylmethoxymethyl)-2-prop-2-enoxyoxan-3-yl]acetamide](/img/structure/B12322525.png)


![1,6-Dimethyl-1H-furo[3,2-b]imidazo[4,5-e]pyridin-2-amine](/img/structure/B12322549.png)
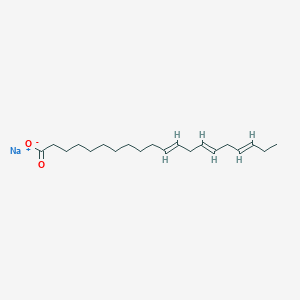
![[6-Acetyloxy-7-(chloromethyl)-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12322568.png)

